N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 894002-00-7
VCID: VC6460101
InChI: InChI=1S/C19H15N5OS2/c1-12-5-6-15-16(10-12)27-19(21-15)22-17(25)11-26-18-8-7-14(23-24-18)13-4-2-3-9-20-13/h2-10H,11H2,1H3,(H,21,22,25)
SMILES: CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4
Molecular Formula: C19H15N5OS2
Molecular Weight: 393.48

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 894002-00-7

Cat. No.: VC6460101

Molecular Formula: C19H15N5OS2

Molecular Weight: 393.48

* For research use only. Not for human or veterinary use.

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide - 894002-00-7

Specification

CAS No. 894002-00-7
Molecular Formula C19H15N5OS2
Molecular Weight 393.48
IUPAC Name N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Standard InChI InChI=1S/C19H15N5OS2/c1-12-5-6-15-16(10-12)27-19(21-15)22-17(25)11-26-18-8-7-14(23-24-18)13-4-2-3-9-20-13/h2-10H,11H2,1H3,(H,21,22,25)
Standard InChI Key SDJZLENFLQRFNP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4

Introduction

N-(6-Methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex heterocyclic compound belonging to the class of benzothiazole derivatives. These compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound integrates multiple functional groups and heterocyclic systems, making it a promising candidate for pharmaceutical applications.

Synthesis Pathway

The synthesis of N-(6-Methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the following steps:

  • Formation of Benzothiazole Scaffold:

    • Starting from 2-amino-thiophenol, the benzothiazole core is synthesized via cyclization with acetic acid derivatives under acidic or oxidative conditions.

  • Introduction of Sulfanylacetamide Group:

    • The acetamide linkage is introduced by reacting the benzothiazole derivative with chloroacetyl chloride in the presence of a base.

  • Coupling with Pyridazine Derivative:

    • The sulfanyl group is used to attach the pyridazine-pyridine moiety through nucleophilic substitution or coupling reactions.

This multi-step synthesis requires rigorous purification and characterization at each stage to ensure product integrity.

Characterization Techniques

The structural elucidation of this compound is achieved using advanced spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Identifies proton environments such as aromatic hydrogens and methyl groups.

    • ¹³C NMR: Confirms carbon skeleton, including aromatic carbons and carbonyl groups.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation and fragmentation pattern analysis.

  • Infrared Spectroscopy (IR):

    • Detects functional groups like carbonyl (C=O) and sulfanyl (S-H).

  • X-Ray Crystallography:

    • Offers detailed three-dimensional structural insights.

Biological Activity

Preliminary studies suggest that compounds with similar scaffolds exhibit notable pharmacological properties:

  • Antimicrobial Activity:

    • Benzothiazole derivatives are known for their efficacy against bacterial and fungal pathogens.

  • Anti-inflammatory Potential:

    • Sulfanylacetamides often inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.

  • Anticancer Properties:

    • Pyridazine-linked compounds demonstrate cytotoxicity against cancer cell lines by interfering with DNA replication or inducing apoptosis.

Further in vitro and in vivo studies are required to validate these activities for this specific compound.

Applications in Drug Development

The integration of multiple pharmacophores in N-(6-Methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide makes it a versatile candidate for drug discovery:

  • Lead Optimization:

    • Its modular structure allows for modifications to enhance potency or reduce toxicity.

  • Molecular Docking Studies:

    • Computational simulations can predict binding affinity to target proteins such as kinases or enzymes involved in disease pathways.

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